
3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one is an organic compound characterized by its unique structure, which includes a bromopropoxy group and a nitro group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the reaction of 7-nitro-1H-2-benzopyran-1-one with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzopyran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzopyran derivatives.
Reduction: Formation of 3-(3-aminopropoxy)-7-nitro-1H-2-benzopyran-1-one.
Oxidation: Formation of quinone derivatives of the benzopyran ring.
Scientific Research Applications
3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropoxy)-1H-2-benzopyran-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1H-2-benzopyran-1-one: Lacks the bromopropoxy group, limiting its use in nucleophilic substitution reactions.
3-(3-Chloropropoxy)-7-nitro-1H-2-benzopyran-1-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Properties
CAS No. |
913837-00-0 |
|---|---|
Molecular Formula |
C12H10BrNO5 |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
3-(3-bromopropoxy)-7-nitroisochromen-1-one |
InChI |
InChI=1S/C12H10BrNO5/c13-4-1-5-18-11-6-8-2-3-9(14(16)17)7-10(8)12(15)19-11/h2-3,6-7H,1,4-5H2 |
InChI Key |
QAXQMWFUZAKDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


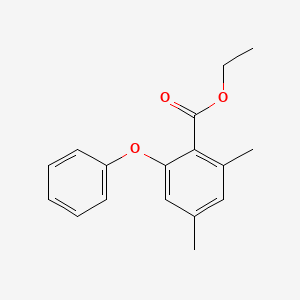
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)
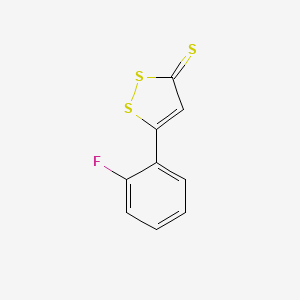
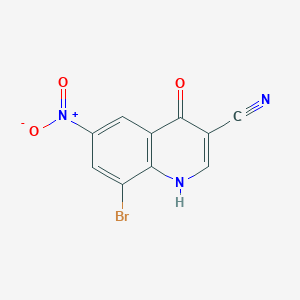

![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
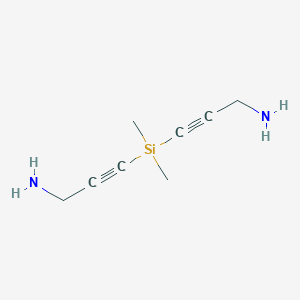
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)
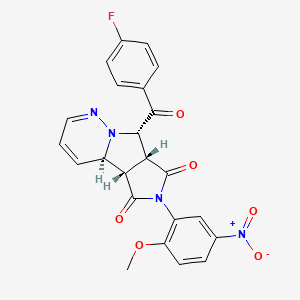
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)
